molecular formula C12H18O4S B8578350 4-methoxybutyl 4-methylbenzenesulfonate

4-methoxybutyl 4-methylbenzenesulfonate

Cat. No.: B8578350
M. Wt: 258.34 g/mol
InChI Key: KMSWFXVNGVUJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybutyl 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 4-methoxy-butanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of toluene-4-sulfonic acid 4-methoxy-butyl ester typically involves the esterification of toluene-4-sulfonic acid with 4-methoxy-butanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid itself, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 4-methoxy-butyl ester follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-methoxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to toluene-4-sulfonic acid and 4-methoxy-butanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted sulfonic acid esters or sulfonamides.

    Hydrolysis: Toluene-4-sulfonic acid and 4-methoxy-butanol.

    Reduction: 4-methoxy-butanol.

Scientific Research Applications

Chemistry: 4-methoxybutyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.

Biology: In biological research, this compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: The compound is investigated for its potential use in drug delivery systems, where it can enhance the solubility and stability of pharmaceutical agents.

Industry: In the industrial sector, toluene-4-sulfonic acid 4-methoxy-butyl ester is employed in the production of specialty chemicals, including surfactants, dyes, and polymers.

Mechanism of Action

The mechanism by which toluene-4-sulfonic acid 4-methoxy-butyl ester exerts its effects is primarily through its role as a sulfonic acid ester. The ester group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The sulfonic acid moiety enhances the compound’s solubility in polar solvents and its ability to participate in acid-catalyzed reactions.

Comparison with Similar Compounds

    Toluene-4-sulfonic acid: The parent compound, which is a strong organic acid used in various chemical reactions.

    Toluene-4-sulfonic acid methyl ester: A similar ester with a methyl group instead of a 4-methoxy-butyl group.

    Benzenesulfonic acid esters: Compounds with similar sulfonic acid ester functionality but different aromatic rings.

Uniqueness: 4-methoxybutyl 4-methylbenzenesulfonate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. The 4-methoxy-butyl group provides additional steric and electronic effects, making this compound particularly useful in selective organic synthesis and modification of biomolecules.

Properties

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

4-methoxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H18O4S/c1-11-5-7-12(8-6-11)17(13,14)16-10-4-3-9-15-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

KMSWFXVNGVUJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (2.91 g, 28.86 mmol) was added to the stirred solution of 4-methoxy-1-butanol (1.00 g, 9.62 mmol) in dichloromethane (15 mL) at 0° C. and stirred for 15 min. p-Toluene sulfonyl chloride (1.83 g, 9.62 mmol) was added and the mixture was warmed to ambient temperature and stirred for 2 h. The reaction mixture was quenched with ice-water and the organic layer was separated. The aqueous layer was extracted with dichloromethane (3×5 mL) and the combined organic layers were washed with saturated sodium bicarbonate, water, and brine; dried over anhydrous sodium sulphate and concentrated in vacuo. The crude product was purified by column chromatography over silica gel (60-120 mesh) with 0% to 20% ethyl acetate in petroleum ether as eluent to afford 4-methoxybutyl-4-methylbenzenesulfonate (800 mg, 32%) as a liquid.
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two

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